2,3,5-Trichlorobenzonitrile
Overview
Description
2,3,5-Trichlorobenzonitrile: is an organic compound with the molecular formula C7H2Cl3N . It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sandmeyer Reaction: One common method for synthesizing 2,3,5-Trichlorobenzonitrile involves the Sandmeyer reaction.
Bromination and Cyanation: Another method involves the bromination of 1,3,5-trichlorobenzene to form 2-bromo-1,3,5-trichlorobenzene, which is then reacted with a cyaniding reagent in a dipolar aprotic solvent to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,3,5-Trichlorobenzonitrile can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the nitrile group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used. For example, reaction with sodium methoxide yields 2,3,5-trimethoxybenzonitrile.
Reduction Reactions: Reduction of the nitrile group results in 2,3,5-trichlorobenzylamine.
Scientific Research Applications
Chemistry: 2,3,5-Trichlorobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology and Medicine: In biological research, this compound is used to study the effects of nitrile compounds on biological systems. It serves as a model compound for understanding the behavior of similar nitrile-containing molecules in biological environments.
Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,5-Trichlorobenzonitrile involves its interaction with specific molecular targets. In chemical reactions, the nitrile group acts as an electrophile, facilitating nucleophilic attack. The chlorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic substitution.
Comparison with Similar Compounds
2-Chlorobenzonitrile: This compound has a single chlorine atom on the benzene ring and is less reactive compared to 2,3,5-Trichlorobenzonitrile.
3,4,5-Trichlorobenzonitrile: Another trichlorinated benzonitrile with chlorine atoms at different positions, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2,3,5-trichlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWDMLGGFMMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600067 | |
Record name | 2,3,5-Trichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-02-6 | |
Record name | 2,3,5-Trichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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